3-(Furan-2-yl)-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

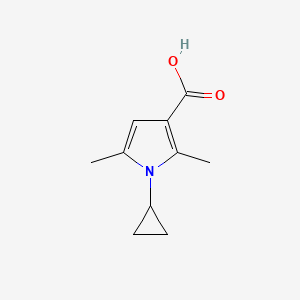

3-(Furan-2-yl)-4-phenylbutanoic acid is a compound that features both a furan ring and a phenyl group attached to a four-carbon butanoic acid chain. While the provided papers do not directly discuss this specific compound, they do provide insights into related furan and phenyl-containing compounds, which can help infer some of the properties and synthesis methods that might be applicable to 3-(Furan-2-yl)-4-phenylbutanoic acid.

Synthesis Analysis

The synthesis of furan-containing compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, as described in one of the papers . Similarly, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones is achieved through a sequential halolactonization-hydroxylation reaction . These methods suggest that the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid might also require a multi-step process, potentially starting with a furan-2-yl precursor and introducing the phenyl group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of furan-containing compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the papers . These techniques allow for the determination of the stereochemistry and confirmation of the molecular configuration. Density functional theory (DFT) calculations are also used to predict and compare molecular structures, which can be validated against experimental data .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including electrophilic cyclization to form dihalogenated furan-2(5H)-ones . The reactivity of the furan ring and the presence of other functional groups, such as the phenyl group, can influence the types of reactions that 3-(Furan-2-yl)-4-phenylbutanoic acid can participate in. For example, the presence of a phenyl group can enable reactions typical of aromatic compounds, such as palladium-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds can be inferred from spectroscopic data, such as NMR and IR spectroscopy . These techniques provide information on the functional groups present and their chemical environment. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, can reveal additional physicochemical properties, such as reactivity and stability .

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

- Application Summary: This compound has been studied for its antimicrobial activity. It has been found to demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, and it also suppresses Escherichia coli and Staphylococcus aureus .

- Methods of Application: The compound was synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .

- Results: The hydroarylation products of the compound, at a concentration of 64 µg/mL, demonstrated good antimicrobial activity .

2. Potential Ergogenic Effects

- Application Summary: Some research suggests that amino acid derivatives, including ®-2-Amino-3-(furan-2-yl)propanoic acid, may influence factors related to exercise performance.

3. Furan Platform Chemicals

- Application Summary: Biomass-derived furans, including furfural and 5-hydroxymethylfurfural (5-HMF), are considered platform chemicals . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

4. Synthesis of Derivatives

- Application Summary: A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed .

- Methods of Application: The synthesis is based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

5. Flavoring Agent

- Application Summary: Ethyl 3-(furan-2-yl)propionate, a derivative of furan, can be used as a flavoring agent in the food industry .

6. Sustainable Chemical Building Units

- Application Summary: This compound, along with other furan derivatives, can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid, providing potential applications as sustainable chemical building units .

- Methods of Application: The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .

Propiedades

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-4-phenylbutanoic acid | |

CAS RN |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)